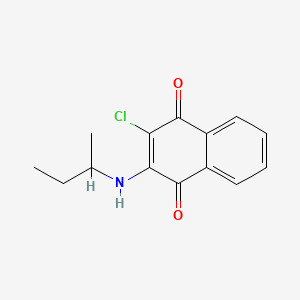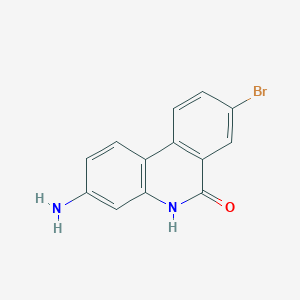![molecular formula C18H21N5O5 B14017141 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one CAS No. 23541-25-5](/img/structure/B14017141.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a phenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds.
Attachment of the Sugar Moiety: The sugar moiety, 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl, is attached to the purine base through a glycosylation reaction. This step often requires the use of a glycosyl donor and a suitable catalyst.
Introduction of the Phenylethylamino Group: The phenylethylamino group is introduced through a nucleophilic substitution reaction, where the amino group replaces a leaving group on the purine base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methyl-3H-purin-6-one
- 3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- 5-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoic acid
Uniqueness
The uniqueness of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one lies in its specific structure, which combines a purine base with a sugar moiety and a phenylethylamino group. This unique combination imparts distinct biochemical properties, making it valuable for various research applications.
Properties
CAS No. |
23541-25-5 |
|---|---|
Molecular Formula |
C18H21N5O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one |
InChI |
InChI=1S/C18H21N5O5/c24-8-11-13(25)14(26)17(28-11)23-9-20-12-15(21-18(27)22-16(12)23)19-7-6-10-4-2-1-3-5-10/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22,27) |
InChI Key |
XXHAZFAEDJTBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=NC(=O)N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
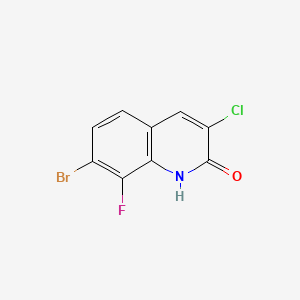
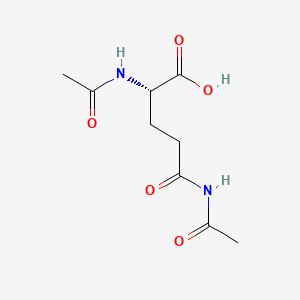
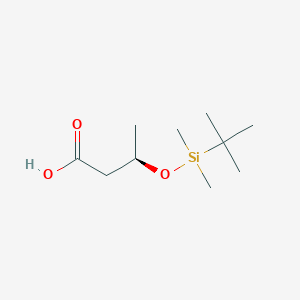

![1-Oxa-9-azaspiro[5.5]undecan-3-ol](/img/structure/B14017092.png)
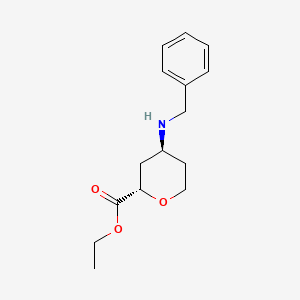
![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)

![7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)

